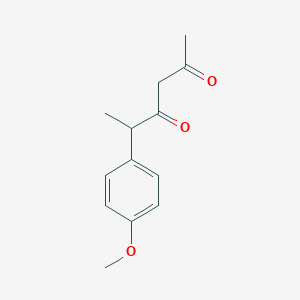![molecular formula C18H20N2 B14248761 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] CAS No. 220987-41-7](/img/structure/B14248761.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features two imine groups (C=N) connected by an ethane-1,2-diyl bridge and substituted with 3-methylphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] largely depends on its ability to form complexes with metal ions. The imine groups can coordinate with metal centers, influencing various biochemical pathways. For example, in antimicrobial applications, the compound may disrupt metal ion homeostasis in microbial cells, leading to cell death.
相似化合物的比较
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(phenyl)methanimine]: Lacks the methyl group on the aromatic ring.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(3-methylphenyl)methanimine]: Features a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
(E,E)-N,N’-(Butane-1,4-diyl)bis[1-(3-methylphenyl)methanimine]: Features a butane-1,4-diyl bridge.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the 3-methyl group on the aromatic ring can influence the compound’s reactivity and its ability to form stable complexes with metal ions.
属性
CAS 编号 |
220987-41-7 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-N-[2-[(3-methylphenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C18H20N2/c1-15-5-3-7-17(11-15)13-19-9-10-20-14-18-8-4-6-16(2)12-18/h3-8,11-14H,9-10H2,1-2H3 |
InChI 键 |
STSXVUBTHMOFLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C=NCCN=CC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


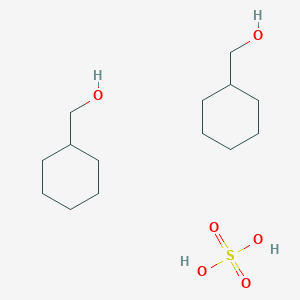
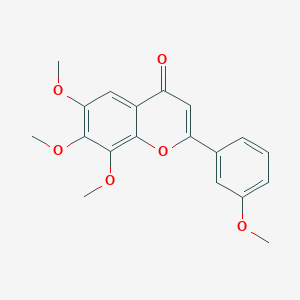
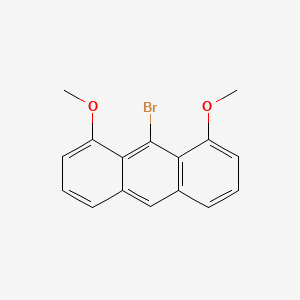
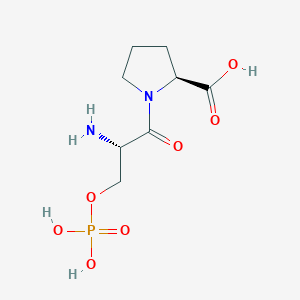
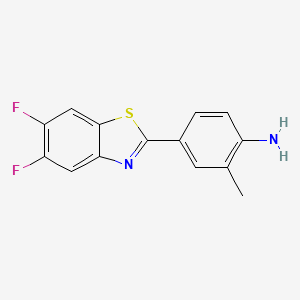
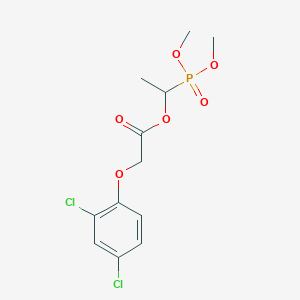

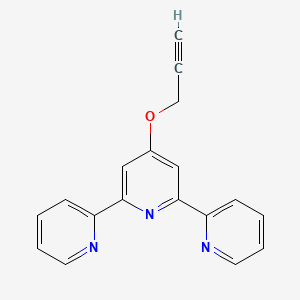
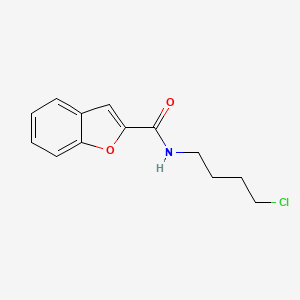
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
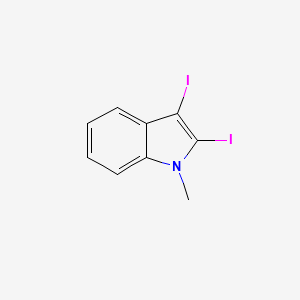
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
